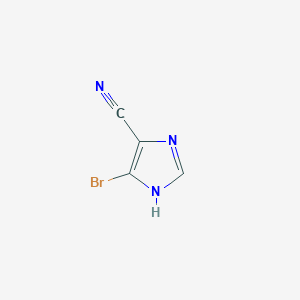

![molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2](/img/structure/B3054249.png)

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

Descripción general

Descripción

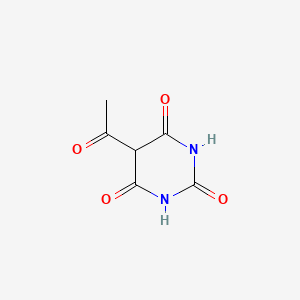

“[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign nature .

Synthesis Analysis

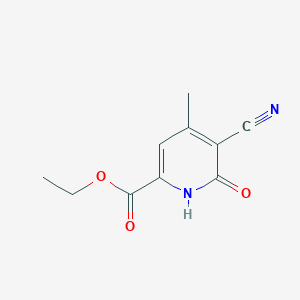

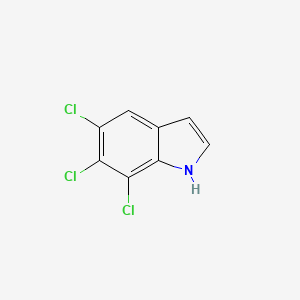

Boronic acids, including “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborate) and halide or triflate under basic conditions .Molecular Structure Analysis

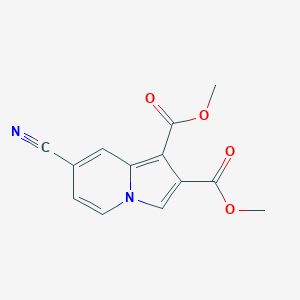

The molecular formula of “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” is C11H17BO5 . This compound contains a boron atom bonded to two hydroxyl groups and one carbon-containing group .Chemical Reactions Analysis

As mentioned earlier, “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid” can participate in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid”:

Suzuki-Miyaura Coupling Reactions

The compound is widely used in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is essential in organic synthesis, particularly in the pharmaceutical industry for creating complex molecules. The boronic acid group in the compound reacts with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds .

Sensing Applications

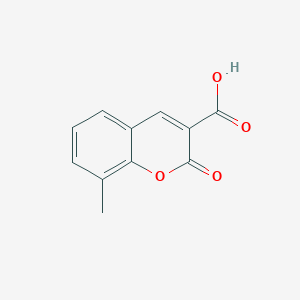

Boronic acids, including 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid, are utilized in sensing applications due to their ability to form reversible covalent bonds with diols. This property is exploited in the development of sensors for detecting sugars, such as glucose, making them valuable in medical diagnostics and monitoring .

Bioconjugation and Drug Delivery

The compound is used in bioconjugation techniques, where it helps attach drugs or other molecules to biological targets. This application is crucial in drug delivery systems, where the boronic acid moiety can enhance the targeting and release of therapeutic agents within the body, improving the efficacy and reducing side effects .

Catalysis

4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid serves as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive choice for synthesizing complex organic molecules. This application is particularly relevant in the development of new materials and pharmaceuticals .

Polymer Chemistry

In polymer chemistry, boronic acids are used to create responsive materials. The compound can be incorporated into polymers to create materials that respond to environmental changes, such as pH or glucose levels. These smart materials have applications in drug delivery, tissue engineering, and biosensing .

Proteomics and Glycomics

The compound is employed in proteomics and glycomics for the selective capture and analysis of glycoproteins and other glycoconjugates. Its ability to bind to cis-diols makes it useful for isolating and studying these biomolecules, which are important in understanding various biological processes and diseases .

Electrophoresis

Boronic acids are used in electrophoresis techniques to separate glycated molecules. This application is significant in clinical diagnostics, where it helps in the analysis of glycosylated proteins and other biomolecules, providing insights into conditions like diabetes .

Material Science

In material science, 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid is used to develop new materials with unique properties. Its incorporation into materials can enhance their mechanical, thermal, and chemical properties, making them suitable for various industrial applications .

These applications highlight the versatility and importance of 4-(Ethoxymethyl)-2,6-dimethoxyphenylboronic acid in scientific research and industry. Each application leverages the unique chemical properties of the compound to advance knowledge and technology in various fields.

Selection of boron reagents for Suzuki–Miyaura coupling Boronic acids for sensing and other applications Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

Propiedades

IUPAC Name |

[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKFWFNEMRLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)COCC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437046 | |

| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591249-50-2 | |

| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.